molecular formula C20H17FN6O3 B2585708 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1105237-85-1

2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Número de catálogo: B2585708
Número CAS: 1105237-85-1
Peso molecular: 408.393
Clave InChI: PSWCAVOGAYMKRB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) , a critical enzyme in the B-cell receptor signaling pathway. This compound covalently binds to a cysteine residue (Cys481) in the BTK active site, leading to sustained suppression of B-cell activation, proliferation, and survival signaling. Its primary research value lies in the investigation of B-cell mediated diseases, including the study of autoimmune disorders such as rheumatoid arthritis and lupus, as well as in oncology research targeting B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma. Researchers utilize this inhibitor to delineate the specific role of BTK in immune cell signaling cascades and to evaluate the therapeutic potential of BTK pathway inhibition in preclinical models, providing critical insights for the development of novel targeted therapies.

Propiedades

IUPAC Name

2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O3/c1-11-8-16(25-30-11)23-17(28)10-26-20(29)19-15(18(24-26)12-2-3-12)9-22-27(19)14-6-4-13(21)5-7-14/h4-9,12H,2-3,10H2,1H3,(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWCAVOGAYMKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H22FN6O3C_{24}H_{22}FN_6O_3 with a molecular weight of approximately 442.5 g/mol. The structure features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse pharmacological properties. The presence of cyclopropyl and fluorophenyl groups contributes to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC24H22F N6O3
Molecular Weight442.5 g/mol
Boiling PointNot available
Melting PointNot available
DensityNot available

Research indicates that compounds with a pyrazolo[3,4-d]pyridazine scaffold exhibit various biological activities, including:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways involved in cell cycle regulation.
  • Antimicrobial Properties : Its structural components suggest potential effectiveness against bacterial and fungal infections.
  • Neuroprotective Effects : Some studies indicate that similar compounds may protect neuronal cells from oxidative stress.

Case Studies and Research Findings

  • Anticancer Activity : A study published in Medicinal Chemistry explored derivatives of pyrazolo[3,4-d]pyridazine and their effects on cancer cell lines. The research demonstrated that specific substitutions at the 7-position significantly enhanced the antiproliferative effects against breast and lung cancer cells .
  • Antimicrobial Efficacy : In a comparative study on various pyridazine derivatives, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics .
  • Neuroprotective Studies : A recent investigation into neuroprotective agents highlighted the potential of similar pyrazolo compounds in reducing neuronal apoptosis in models of neurodegenerative diseases. The results suggested that these compounds could mitigate oxidative damage, offering a therapeutic avenue for conditions like Alzheimer's disease .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibition of cell proliferation in cancer lines
AntimicrobialEffective against S. aureus and E. coli
NeuroprotectiveReduction in neuronal apoptosis

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. The pyrazolo[3,4-d]pyridazine framework has been linked to inhibition of specific kinases involved in cancer progression. For example, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Antimicrobial Properties

Compounds containing the isoxazole and pyrazole moieties have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that these compounds can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Neuroprotective Effects

The neuroprotective potential of similar heterocyclic compounds has been explored, showing promise in models of neurodegenerative diseases. The mechanisms involve modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study 1: Anticancer Mechanism

A study focusing on pyrazolo[3,4-d]pyridazine derivatives demonstrated their ability to inhibit the activity of certain kinases linked to tumor growth. The compound was tested on various cancer cell lines, showing a dose-dependent response in inhibiting cell viability and inducing apoptosis through caspase activation .

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that derivatives of the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating potential as a new class of antimicrobial agents .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with other pyrazolo-pyridinone/acetamide derivatives. A notable analogue is 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-fluorophenyl)acetamide (Compound 4f, from ) . Key structural comparisons include:

Feature Target Compound Compound 4f
Core Structure Pyrazolo[3,4-d]pyridazinone Pyrazolo[3,4-b]pyridine
Substituents 4-cyclopropyl, 4-fluorophenyl 4-methyl, 4-chlorophenyl, phenyl
Acetamide Side Chain N-(5-methylisoxazol-3-yl) N-(4-fluorophenyl)
Molecular Formula C₂₃H₂₀FN₅O₃ (hypothesized) C₂₇H₂₀FClN₄O₂
Melting Point Not reported in evidence 214–216°C

Physicochemical and Spectral Properties

  • IR Spectroscopy: Compound 4f exhibits peaks at 3325 cm⁻¹ (N–H stretch) and 1684 cm⁻¹ (C=O stretch) .
  • NMR : The ¹H-NMR of Compound 4f includes signals for aromatic protons (δ 7.19–7.73 ppm) and a methyl group (δ 1.79 ppm). The target compound’s cyclopropyl group may produce distinctive splitting patterns in the δ 0.5–2.0 ppm range.
  • Mass Spectrometry : Compound 4f shows a molecular ion at m/z 486 (M⁺). The target compound’s molecular weight (hypothesized ~457 g/mol) would differ due to its distinct substituents.

Bioactivity and Functional Implications

Key considerations:

  • Substituent Effects : The 4-fluorophenyl group in both compounds may enhance binding to hydrophobic pockets in target proteins. However, the cyclopropyl group in the target compound could reduce metabolic oxidation compared to Compound 4f’s methyl group .
  • Acetamide Modifications : The 5-methylisoxazole side chain in the target compound may improve water solubility or enable hydrogen bonding via the isoxazole’s oxygen atom, contrasting with the lipophilic 4-fluorophenyl group in Compound 4f .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.